molecular formula C22H25N3O4S2 B2641407 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 441289-43-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2641407
CAS RN: 441289-43-6
M. Wt: 459.58
InChI Key: LKKUABCRDHDOFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 . This code represents the structure of the molecule, including the positions of the atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 459.58. The compound is in powder form and has a melting point of 157-158 degrees Celsius .

Scientific Research Applications

Photodynamic Therapy Applications

A study highlighted the synthesis and characterization of new compounds with potential for photodynamic therapy (PDT). The research found that certain phthalocyanine compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II mechanisms in PDT, suggesting these compounds, including those related to the queried chemical structure, could serve as effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Research into novel benzodifuranyl derivatives, including structures related to the queried compound, has shown promise in antimicrobial and anticancer applications. One study synthesized derivatives that demonstrated significant inhibition activity against COX-1/COX-2 enzymes, with some compounds showing high COX-2 selectivity indices and noteworthy analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Carbonic Anhydrase Inhibition

Another area of research for related compounds is the inhibition of carbonic anhydrase isoforms, which has implications for treating various diseases, including cancer. Studies have identified compounds with potent inhibitory activity against human carbonic anhydrase isoforms, suggesting potential for therapeutic applications in managing conditions that involve these enzymes (Ilies et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Always handle with appropriate safety precautions.

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-11-15(2)13-25(12-14)31(27,28)17-9-7-16(8-10-17)21(26)24-22-23-20-18(29-3)5-4-6-19(20)30-22/h4-10,14-15H,11-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKUABCRDHDOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

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